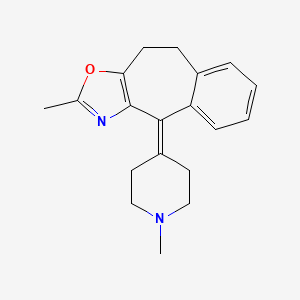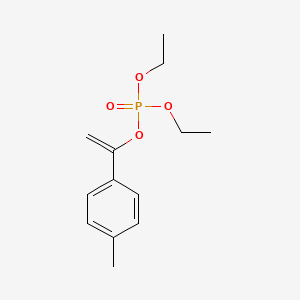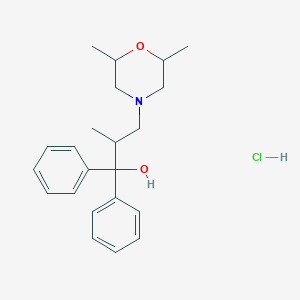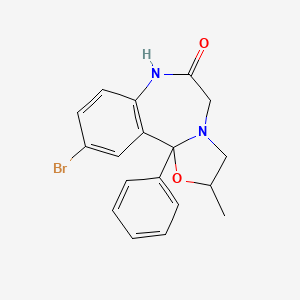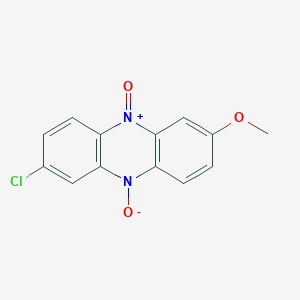![molecular formula C16H16N2O B14702948 N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide CAS No. 14477-64-6](/img/structure/B14702948.png)
N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide is an organic compound with the molecular formula C16H15NO. It is a derivative of acetanilide and is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its phenyl and ethanimidoyl groups attached to an acetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide typically involves the reaction of aniline with acetic anhydride to form acetanilide, followed by the reaction with phenylacetaldehyde. The reaction conditions often include the use of a solvent such as ethanol or benzene and a catalyst like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its analgesic and antipyretic effects, similar to other acetanilide derivatives.
Industry: Utilized in the production of dyes, pigments, and rubber chemicals.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to reduced inflammation and pain. The compound’s structure allows it to interact with cellular receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: A precursor to N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide, known for its analgesic and antipyretic properties.
N-Phenylacetamide: Another derivative of acetanilide with similar applications in medicine and industry.
N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamide: A related compound with potential antibacterial and anticancer activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual phenyl groups and ethanimidoyl moiety make it a versatile compound for various synthetic and research applications.
Propriétés
Numéro CAS |
14477-64-6 |
|---|---|
Formule moléculaire |
C16H16N2O |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
N-(C-methyl-N-phenylcarbonimidoyl)-N-phenylacetamide |
InChI |
InChI=1S/C16H16N2O/c1-13(17-15-9-5-3-6-10-15)18(14(2)19)16-11-7-4-8-12-16/h3-12H,1-2H3 |
Clé InChI |
XQGSXHORRUCMFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





